molecular formula C17H24N2O6S B145048 Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate CAS No. 138384-97-1

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

Cat. No.: B145048
CAS No.: 138384-97-1
M. Wt: 384.4 g/mol
InChI Key: JEFLDVXIWBKZRU-UHFFFAOYSA-N
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Description

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is a synthetic intermediate featuring a methyl benzoate core linked via a sulfonyl group to a Boc-protected piperazine ring. This compound is pivotal in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, where its sulfonamide and ester functionalities enhance enzymatic binding and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLDVXIWBKZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate can undergo sulfonation with sulfur trioxide, followed by Boc protection of the piperazine. However, this route is less efficient due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the coupling step, reducing reaction times to 30–60 minutes while maintaining yields >85%.

Reaction Optimization and Challenges

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature50°CBalances reaction rate and Boc stability
BaseTriethylamineEfficient HCl scavenging
Molar Ratio (Boc-piperazine : Sulfonyl chloride)1.1:1Prevents excess sulfonyl chloride hydrolysis

Key Challenges :

  • Boc Deprotection : Elevated temperatures (>80°C) or acidic conditions risk cleaving the Boc group.

  • Sulfonyl Chloride Hydrolysis : Moisture exposure degrades the sulfonyl chloride, necessitating anhydrous conditions.

Industrial-Scale Adaptations

For large-scale production (>1 kg), automated continuous-flow reactors are employed to enhance reproducibility. Key modifications include:

  • In-line Purification : Membrane filtration removes HCl gas during coupling.

  • Solvent Recycling : DMF is recovered via distillation, reducing waste.

Analytical Characterization

Post-synthesis, the compound is verified using:

  • NMR Spectroscopy : Distinct peaks for Boc (δ 1.4 ppm, singlet) and sulfonyl (δ 3.5–3.7 ppm) groups.

  • HPLC : Purity >98% achieved via reverse-phase C18 columns .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the deprotected piperazine derivative .

Scientific Research Applications

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its ability to interact with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid

Molecular Formula : C₁₆H₂₂N₂O₄
Molecular Weight : 306.35 g/mol
CAS RN : 162046-66-4
Key Differences :

  • Replaces the methyl ester with a carboxylic acid group.
  • Lacks the sulfonyl bridge between the benzoate and piperazinyl groups.
    Implications :
  • Used as a research reagent in organic synthesis, highlighting its role in intermediate preparation rather than direct therapeutic applications .

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Molecular Formula : C₁₉H₂₂N₂O₅S
Molecular Weight : 390.5 g/mol
CAS RN : 1797601-82-1
Key Differences :

  • Substitutes the Boc-piperazinyl group with a 6-methylpyridin-2-yl-oxy-piperidine moiety.
  • Features a piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens).
    Implications :
  • Higher molecular weight (390.5 vs.

Tribenuron Methyl Ester

Molecular Formula : C₁₅H₁₇N₅O₆S
Molecular Weight : 395.39 g/mol
Key Differences :

  • Contains a sulfonylurea linkage instead of a sulfonamide.
  • Includes a pyrimidinyl substituent, common in agrochemicals.
    Implications :
  • The sulfonylurea group enhances herbicidal activity by inhibiting acetolactate synthase, a target absent in HDAC inhibitor applications.
  • Demonstrates how ester and sulfonyl groups can be tailored for diverse biological targets .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Methyl 4-((4-(tert-Boc-piperazinyl)sulfonyl)benzoate C₁₇H₂₄N₂O₆S ~384.4 Boc-piperazinyl, sulfonyl, methyl ester HDAC inhibitor synthesis
4-[4-(tert-Boc-piperazino]benzoic acid C₁₆H₂₂N₂O₄ 306.35 Boc-piperazino, carboxylic acid Research reagents
Methyl 4-((4-(6-methylpyridin-2-yl-oxy)piperidinyl)sulfonyl)benzoate C₁₉H₂₂N₂O₅S 390.5 Pyridinyl-oxy, piperidinyl, sulfonyl Structural analog (unpublished)
Tribenuron methyl ester C₁₅H₁₇N₅O₆S 395.39 Sulfonylurea, pyrimidinyl Pesticide

Research Findings and Implications

  • Enzymatic Inhibition : The Boc-piperazinyl sulfonyl group in the target compound enhances HDAC binding via hydrogen bonding and hydrophobic interactions, as demonstrated in derivatives with IC₅₀ values < 100 nM .
  • Synthetic Utility : The methyl ester improves stability during synthesis compared to carboxylic acid analogs, which may require additional protection/deprotection steps .
  • Biological Specificity : Structural variations, such as pyridine or pyrimidine substitutions, redirect activity from therapeutic (HDAC inhibition) to agrochemical targets (herbicidal action) .

Biological Activity

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS Number: 138384-97-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O6S
  • Molecular Weight : 384.45 g/mol
  • Density : 1.277 g/cm³ (predicted)
  • Boiling Point : Approximately 511.5 °C (predicted)

The compound features a piperazine moiety, which is known for its role in various pharmacological applications, including as a scaffold in drug design.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways:

  • Mechanism : These compounds often act as inhibitors of key enzymes involved in tumor growth, such as receptor tyrosine kinases and other oncogenic pathways.
  • Case Study : A study highlighted the effectiveness of a related piperazine compound in reducing tumor size in xenograft models, demonstrating over 70% inhibition of tumor growth compared to controls .

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in tissues.
  • Case Study : In a rodent model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityHigh (estimated >80%)
MetabolismPrimarily hepatic
Half-lifeApproximately 2 hours

These characteristics suggest that the compound could be effective for acute treatment scenarios where rapid action is necessary.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity:

  • Modification Studies : Substituting different groups on the piperazine ring has shown to enhance binding affinity to target proteins involved in cancer progression.
  • Findings : Certain modifications resulted in increased potency against specific cancer cell lines, indicating a strong correlation between structural changes and biological efficacy .

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